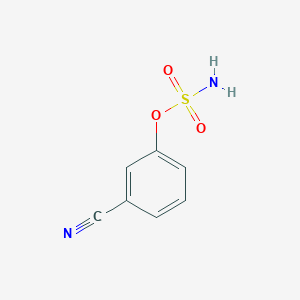
3-Cyanophenyl sulfamate
Übersicht
Beschreibung
3-Cyanophenyl sulfamate is a chemical compound with the molecular formula C7H6N2O3S . It has a molecular weight of 198.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,(H2,9,10,11) . This indicates that the molecule contains a total of 19 bonds .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 104-107 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- 3-Cyanophenyl sulfamate derivatives have shown potent antiproliferative effects against human cancer cells. A study highlighted that compounds like 2-Methoxy-17beta-cyanomethylestra-1,3,5(10)-trien-3-ol display significant in vitro antiangiogenic activity and act as microtubule disruptors. These compounds also exhibit inhibitory activity against enzymes like steroid sulfatase and carbonic anhydrase II, making them potential multimechanism anticancer agents (Leese et al., 2008).
Solid-state Structures and Chemical Properties
- The solid-state characterization of cyanophenyl-substituted compounds, including those related to this compound, has been studied. For instance, the preparation and characterization of cyanophenyl-substituted 1,2,3,5-dithia- and 1,2,3,5-diselenadiazolyl radicals were described, revealing insights into their molecular structures and potential applications in various chemical processes (Haddon et al., 1992).
Enzyme Inhibition and Drug Delivery
- Carbonic anhydrase inhibitors, which include derivatives of this compound, have been investigated for their potential in the treatment of cancer. These compounds effectively inhibit carbonic anhydrase II and may be implicated in the delivery of sulfamate-containing drugs, highlighting their therapeutic potential (Lloyd et al., 2005).
Synthesis and Antimicrobial Evaluation
- This compound and its derivatives have been synthesized and evaluated for antimicrobial properties. The study aimed to develop new heterocyclic compounds incorporating sulfamoyl moiety as antimicrobial agents, demonstrating the broad potential of these compounds in pharmaceutical applications (Darwish et al., 2014).
Nucleic Acid Binding
- Sulfamide- and 3′-N-sulfamate-modified DNA, which includes compounds related to this compound, have been synthesized to explore their potential in therapeutic applications. The modifications in DNA indicated that these compounds could significantly affect DNA's conformational properties and stability, suggesting their use in developing new therapeutic agents (Fettes et al., 2002).
Safety and Hazards
3-Cyanophenyl sulfamate is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation, as well as respiratory irritation .
Relevant Papers One relevant paper discusses the structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate . Another paper provides direct evidence for ArO-S bond cleavage upon inactivation of Pseudomonas aeruginosa arylsulfamates by aryl sulfatase .
Eigenschaften
IUPAC Name |
(3-cyanophenyl) sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMMVSSXNQNZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


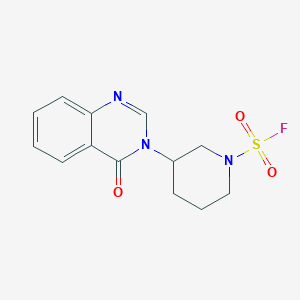
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2468761.png)
![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2468762.png)

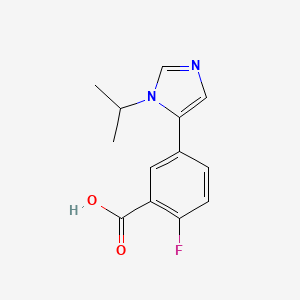
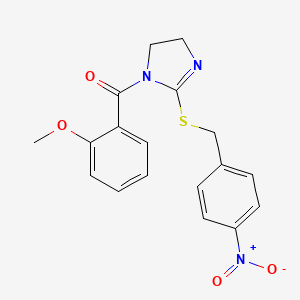

![8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2468771.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
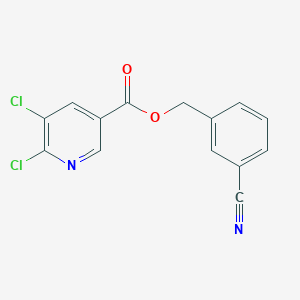
![N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2468776.png)


![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)